molecular formula C16H17NO2 B5338055 N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide

N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide

Cat. No.: B5338055
M. Wt: 255.31 g/mol
InChI Key: CZKGMRGOJVIWRI-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to another phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide typically involves the reaction of 2-methoxyaniline with 2-methylphenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxyphenyl)-2-(2-methylphenyl)acetamide.

    Reduction: Formation of N-(2-methoxyphenyl)-2-(2-methylphenyl)ethylamine.

    Substitution: Formation of N-(2-halophenyl)-2-(2-methylphenyl)acetamide.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: As a potential therapeutic agent due to its pharmacological properties.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-2-(2-methylphenyl)acetamide
  • N-(2-methoxyphenyl)-2-(2-chlorophenyl)acetamide
  • N-(2-methoxyphenyl)-2-(2-bromophenyl)acetamide

Uniqueness

N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide is unique due to the presence of both a methoxy group and a methyl group on the phenyl rings. This combination of functional groups imparts distinct chemical properties to the compound, making it useful in various research applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-7-3-4-8-13(12)11-16(18)17-14-9-5-6-10-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKGMRGOJVIWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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